![molecular formula C8H7NO B3350863 2-Methylfuro[3,2-c]pyridine CAS No. 31270-83-4](/img/structure/B3350863.png)
2-Methylfuro[3,2-c]pyridine
Overview
Description
2-Methylfuro[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a methyl substituent at the C-2 position. Its molecular formula is C₈H₇NO (molecular weight: 133.15 g/mol), and it is identified by CAS number 75230-50-1 . The compound is synthesized via a palladium acetate-catalyzed cross-coupling reaction of 4-chloro-3-iodopicolinanilide with allyl alkoxide, followed by treatment with tri-n-butyltin hydride, yielding an 85% product . This efficient synthetic route highlights its accessibility for further functionalization and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with furan in the presence of a base, followed by cyclization to form the desired furopyridine structure . Another approach includes the use of Grignard reagents to introduce the methyl group at the desired position, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylated pyridines .
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furopyridines with various functional groups.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry: 2-Methylfuro[3,2-c]pyridine acts as a ligand to form complexes with transition metals such as nickel. These complexes are studied for their thermal and spectral properties, contributing to advancements in materials science and catalysis.
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves interaction with specific molecular targets within cancer cells, indicating its potential as a therapeutic agent.
Medicine
- Pharmacophore in Drug Discovery: The compound is being explored for its pharmacological potential, particularly as a scaffold for designing new drugs targeting neurological disorders and infections. Its structural features may enhance binding affinity to biological targets.
- EGFR Inhibition: Recent studies have identified derivatives of furopyridines (including related compounds) as effective inhibitors of epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). These compounds demonstrated high potency against both wild-type and mutant forms of EGFR, suggesting a pathway for developing targeted cancer therapies .
Case Studies
-
Antimicrobial Studies:
- A study demonstrated that this compound derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance efficacy.
- Cancer Research:
Mechanism of Action
The mechanism of action of 2-Methylfuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can exhibit unique biological activities by interacting with enzymes or receptors in biological systems . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Fused Ring Systems
The furo[3,2-c]pyridine core can be modified by varying substituents or introducing fused aromatic rings. Key analogs include:
- Unsubstituted furo[3,2-c]pyridine : Lacks the methyl group, leading to differences in steric and electronic properties .
- Thieno[3,2-c]pyridine: Replaces the furan oxygen with sulfur, altering electronic density and receptor binding profiles (e.g., higher 5-HT2 receptor affinity) .
- Bifuro[3,2-c]pyridines (e.g., compound 20) : Directly linked furopyridine units, which exhibit partial planar overlap and extended conjugation .
Anticancer and Antibacterial Potency
- Tricyclic furo[3,2-c]quinolines (compounds A, B): Exhibit antiproliferative activity against renal (UO-31) and melanoma (UACC-257, UACC-62) cell lines .
- Compound C : Shows antibacterial activity, though specific targets remain uncharacterized .
- 2-Methylfuro[3,2-c]pyridine: Limited direct biological data, but its structural analogs (e.g., compound E) demonstrate potent topoisomerase-II inhibition via computational studies .
Antipsychotic Activity
- Thieno[3,2-c]pyridine vs. furo[3,2-c]pyridine derivatives: Both classes block apomorphine-induced climbing and dopamine D2 receptors, but thieno analogs exhibit stronger serotonin 5-HT2 receptor binding. Electrophysiological studies reveal distinct effects on A9 and A10 dopamine neurons, suggesting divergent mechanisms .
Photophysical Properties
UV-Vis and fluorescence data highlight the impact of substituents and conjugation (Table 1) :
Compound | Structure | λabs (nm) | λem (nm) | Notes |
---|---|---|---|---|
8 | Furo[3,2-c]pyridine | 250 | None | Base compound |
19 | N-oxide derivative | 250 | 388 | Oxidized form; Stokes shift = 138 nm |
15 | Divalent conjugated | 298 | - | Extended conjugation |
20 | Bifuro[3,2-c]pyridine | 322 | 374 | Partial planar overlap |
The methyl group in this compound likely red-shifts absorption compared to compound 8, though direct data is unavailable. Bifuro derivatives (e.g., 20) exhibit bathochromic shifts due to conjugation .
Biological Activity
2-Methylfuro[3,2-c]pyridine is a heterocyclic compound belonging to the furopyridine class, characterized by a fused furan and pyridine ring system. This compound has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and therapeutic applications.
Structure and Properties
The structural formula of this compound is represented as follows:
The presence of a methyl group at the second position of the furan ring distinguishes it from other furopyridines, influencing its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activity. This compound has been shown to inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects. For instance, it has demonstrated potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small cell lung cancer (NSCLC) .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes linked to cancer pathways, showing IC50 values in the nanomolar range against mutant forms of EGFR .
- Receptor Modulation : By binding to receptors, it can influence various signaling pathways that contribute to disease progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown significant cytotoxicity against NSCLC cell lines (A549 and H1975) while being relatively non-toxic to normal cell lines (Vero) . The interaction mechanisms involve critical residues within the EGFR active site that facilitate strong binding and inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its ability to form stable complexes with metal ions enhances its interaction with microbial targets. This property is being explored for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Furo[3,2-c]pyridine | Lacks methyl group at the second position | Limited biological activity |
2,3-Dimethylfuro[3,2-c]pyridine | Additional methyl group at third position | Enhanced reactivity |
2-Methylfuro[3,2-b]pyridine | Different ring fusion pattern | Varies significantly in activity |
Case Studies
- Inhibition of EGFR : A study focused on the virtual screening of furopyridine derivatives revealed that certain compounds demonstrated potent inhibition against both wild-type and mutant forms of EGFR. The binding affinities were confirmed through molecular dynamics simulations .
- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a promising inhibitory effect on Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-methylfuro[3,2-c]pyridine and its derivatives?
- Methodological Answer : this compound derivatives are commonly synthesized via nucleophilic substitution of 4-chlorofuro[3,2-c]pyridine precursors. For example:
- Substitution with alkoxides : Reacting 4-chloro derivatives with sodium alkoxides in alcohol yields 4-alkoxy derivatives .
- Suzuki coupling : Cross-coupling 4-chloro derivatives with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in dichloromethane introduces aryl groups at the 4-position .
- Phosphorus pentasulfide reactions : Converting 4(5H)-ones to thiones enables further functionalization (e.g., methylation with methyl iodide yields sulfanyl derivatives) .
- Reissert-Henze reaction : Cyanoderivatives can be synthesized from N-oxides and hydrolyzed to carboxylic acids for amide formation .
Q. How can structural characterization of this compound complexes be optimized?
- Methodological Answer :
- X-ray crystallography : Resolve coordination geometry (e.g., distorted square-bipyramidal Cu(II) complexes with bond lengths like Cu–N = 2.03–2.05 Å) .
- IR spectroscopy : Identify ν(C=N) (~1605 cm⁻¹) and δ(py) (~654 cm⁻¹) vibrations for ligand coordination .
- UV-Vis : Monitor d-d transitions (e.g., 645 nm for Cu(II) complexes) .
Advanced Research Questions
Q. How do substituent variations at the 4-position of this compound influence biological activity?
- Methodological Answer :
- Antimicrobial testing : Replace 4-chloro with amino/alkoxy groups and screen against bacterial/fungal strains. For example:
- Piperidine/morpholine-substituted derivatives show enhanced activity due to increased lipophilicity .
- 2-[3-(Trifluoromethyl)phenyl] derivatives exhibit improved selectivity in antimicrobial assays .
- SAR analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (e.g., Hammett σ values) with MIC data .
Q. What strategies resolve contradictions in reported biological data for this compound derivatives?
- Methodological Answer :
- Re-evaluate purity : Confirm compound integrity via HPLC (e.g., >99% purity) and NMR (e.g., ¹H shifts at δ 2.25–8.05 for methyl/aryl groups) .
- Standardize assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and solvent controls to minimize variability .
- Comparative studies : Benchmark against known standards (e.g., thieno[3,2-c]pyridines) to validate activity trends .
Q. How can this compound be integrated into metal complexes for catalytic or therapeutic applications?
- Methodological Answer :
- Coordination chemistry : Ligand design using pyridine N-donor atoms. Example:
Complex | Geometry | Bond Lengths (Å) | Application |
---|---|---|---|
[Cu(C₂H₂ClO₂)₂(Mefpy)₂(CH₃OH)] | Distorted square-bipyramidal | Cu–N = 2.03–2.05; Cu–O = 1.96–2.83 | Antimicrobial/antipsychotic activity |
- Therapeutic targeting : Design Cu/Co complexes to exploit redox activity for DNA interaction or enzyme inhibition .
Q. What computational approaches predict the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (~6.0), PSA (~31.5 Ų), and blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate interactions with targets (e.g., CYP51 for antifungal agents) to optimize binding free energy .
- QSAR modeling : Correlate substituent descriptors (e.g., molar refractivity) with IC₅₀ values for kinase inhibition .
Properties
IUPAC Name |
2-methylfuro[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJPENHRNKKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549932 | |
Record name | 2-Methylfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31270-83-4 | |
Record name | 2-Methylfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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